![molecular formula C17H21NO3 B7506780 [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.46 g/mol.
Aplicaciones Científicas De Investigación
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone has biochemical and physiological effects such as reducing inflammation, protecting against oxidative stress, and inducing cell death in cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone is its low toxicity profile, which makes it a safe compound to work with in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is its potential use as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid in the presence of a catalyst to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with piperidine in the presence of acetic anhydride to form the final product.
Propiedades
IUPAC Name |
[1-(cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-6-4-12(5-7-15)16(20)13-8-10-18(11-9-13)17(21)14-2-1-3-14/h4-7,13-14,19H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRXKPMKIAJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

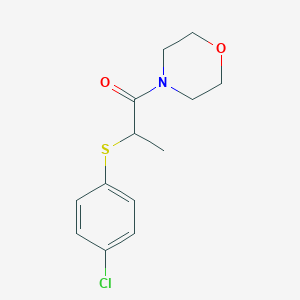
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
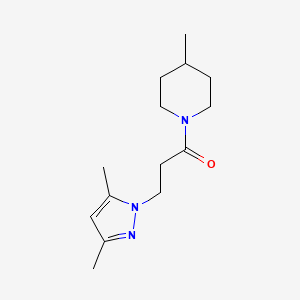
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
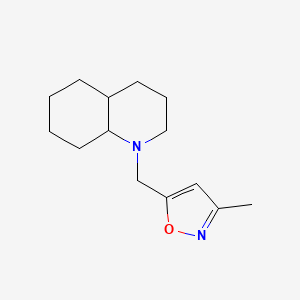
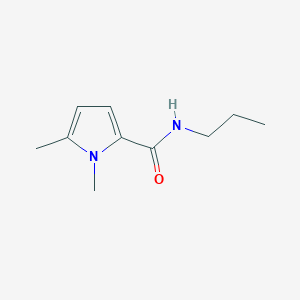
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
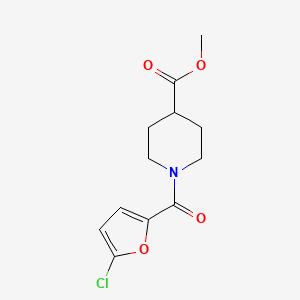
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)